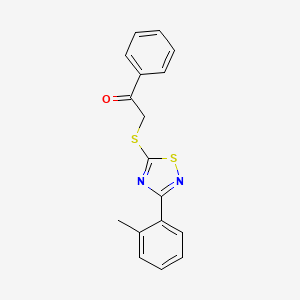
1-Phenyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Aminobenzo[b]thiophenes : A study by Androsov et al. (2010) discusses the synthesis of 3-aminobenzo[b]thiophenes via a Willgerodt–Kindler route, which might be relevant to the synthesis routes involving 1-Phenyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone derivatives (Androsov et al., 2010).
Anticandidal and Cytotoxicity Studies : Kaplancıklı et al. (2014) synthesized various 1-phenylethanone derivatives and evaluated their anticandidal activity and cytotoxic effects. This research provides insights into the biological activities of compounds structurally related to 1-Phenyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone (Kaplancıklı et al., 2014).
Synthesis of Novel Thiadiazoles for Anticonvulsant Activity : Rajak et al. (2009) synthesized a series of thiadiazole derivatives, including structures related to 1-Phenyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone, and investigated their anticonvulsant potential (Rajak et al., 2009).
Synthesis of Thiazole, Thiophene, and Thienopyridine Derivatives : Hessien et al. (2009) described the synthesis of various thiadiazole derivatives with potential cytotoxicity, which can be related to the research on 1-Phenyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone (Hessien et al., 2009).
Anticholinesterase Activities of Tetrazole Derivatives : Mohsen et al. (2014) investigated the anticholinesterase activities of phenylethanone derivatives, providing a perspective on the biological activities of compounds related to 1-Phenyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone (Mohsen et al., 2014).
Synthesis of Thiazolyl(Hydrazonoethyl)Thiazoles as Anti-Breast Cancer Agents : Mahmoud et al. (2021) explored the synthesis of thiazole derivatives with potential anti-breast cancer activity, relevant to the chemical class of 1-Phenyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone (Mahmoud et al., 2021).
properties
IUPAC Name |
2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-phenylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS2/c1-12-7-5-6-10-14(12)16-18-17(22-19-16)21-11-15(20)13-8-3-2-4-9-13/h2-10H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURFSMFMQVWYIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

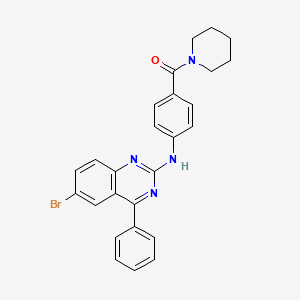
![5-Phenylmethoxycarbonyl-4,6-dihydrofuro[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B2373889.png)

![1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclopentan-1-ol](/img/structure/B2373895.png)
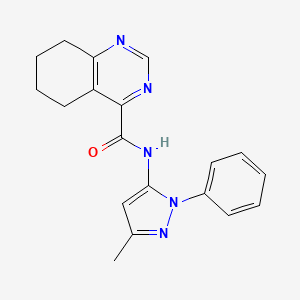
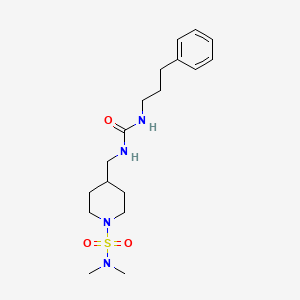

![Tert-butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate](/img/structure/B2373900.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide](/img/structure/B2373901.png)
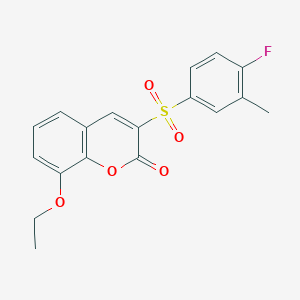
![N-(4-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methylacetamide](/img/structure/B2373906.png)
![8-(2-aminophenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2373907.png)
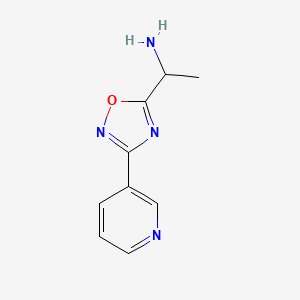
![N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide](/img/structure/B2373909.png)